![molecular formula C10H13BFNO2 B11755930 [5-Fluoro-2-(pyrrolidin-1-yl)phenyl]boronic acid](/img/structure/B11755930.png)
[5-Fluoro-2-(pyrrolidin-1-yl)phenyl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-Fluoro-2-(pyrrolidin-1-yl)phenyl]boronic acid is a boronic acid derivative with the molecular formula C10H13BFNO2. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in the development of sensors, drug delivery systems, and as intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-Fluoro-2-(pyrrolidin-1-yl)phenyl]boronic acid typically involves the reaction of 5-fluoro-2-iodoaniline with pyrrolidine, followed by borylation. The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate. The borylation step can be carried out using bis(pinacolato)diboron in the presence of a palladium catalyst and a ligand such as triphenylphosphine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
[5-Fluoro-2-(pyrrolidin-1-yl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The compound can undergo reduction reactions to form the corresponding borane.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include boronic esters, borates, boranes, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
[5-Fluoro-2-(pyrrolidin-1-yl)phenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: The compound is used in the development of advanced materials, including polymers and sensors.
作用機序
The mechanism of action of [5-Fluoro-2-(pyrrolidin-1-yl)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as drug delivery systems and sensors. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
類似化合物との比較
Similar Compounds
- [5-Fluoro-2-(morpholin-4-yl)phenyl]boronic acid
- [5-Fluoro-2-(piperidin-1-yl)phenyl]boronic acid
- [5-Fluoro-2-(azepan-1-yl)phenyl]boronic acid
Uniqueness
[5-Fluoro-2-(pyrrolidin-1-yl)phenyl]boronic acid is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds, such as those containing morpholine, piperidine, or azepane rings. The pyrrolidine ring can influence the reactivity and binding properties of the compound, making it suitable for specific applications in organic synthesis and medicinal chemistry.
特性
分子式 |
C10H13BFNO2 |
|---|---|
分子量 |
209.03 g/mol |
IUPAC名 |
(5-fluoro-2-pyrrolidin-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H13BFNO2/c12-8-3-4-10(9(7-8)11(14)15)13-5-1-2-6-13/h3-4,7,14-15H,1-2,5-6H2 |
InChIキー |
MEBGOCISGAZJDI-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC(=C1)F)N2CCCC2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


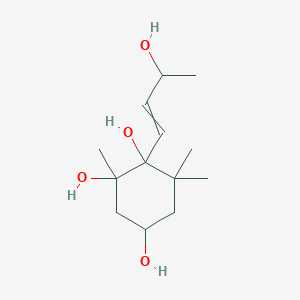
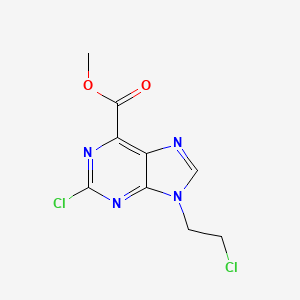
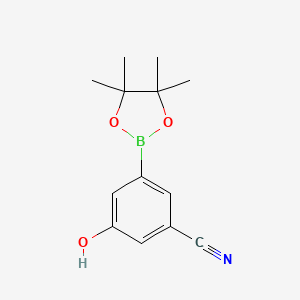
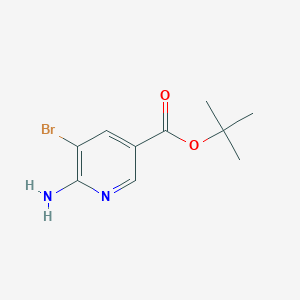
![(1r,4r)-N1,N4-bis[(2R)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine](/img/structure/B11755905.png)

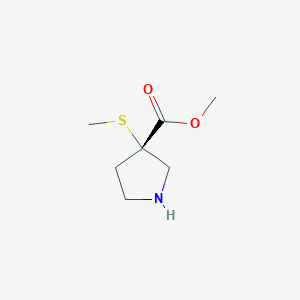

![1-Benzyl-6,6-dimethyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B11755941.png)
![[(4-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755944.png)
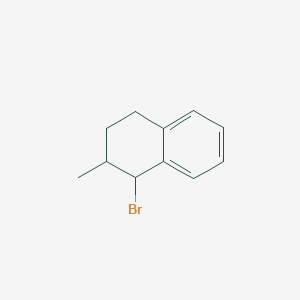
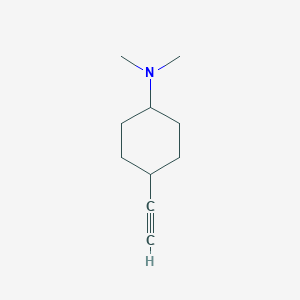

![8-Hydroxy-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11755952.png)
